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Compound of Interest

7-lodo-2',3'-dideoxy-7-
Compound Name: )
deazaadenosine

Cat. No.: B3084991

CAS Number: 114748-70-8

A Comprehensive Overview for Researchers and
Drug Development Professionals

This technical guide provides a detailed examination of 7-lodo-2',3'-dideoxy-7-
deazaadenosine, a synthetic dideoxynucleoside analogue. This document is intended for
researchers, scientists, and professionals in the field of drug development who are interested in
the chemical properties, biological activities, and potential applications of this compound.

Core Compound Information

7-lodo-2',3'-dideoxy-7-deazaadenosine is a structurally modified purine nucleoside. The key
modifications from its parent molecule, adenosine, are the replacement of the nitrogen atom at
the 7-position of the purine ring with a carbon atom (a 7-deaza modification), the introduction of
an iodine atom at this new 7-position, and the absence of hydroxyl groups at the 2' and 3'
positions of the ribose sugar. These alterations confer unique chemical and biological
properties, making it a valuable tool in molecular biology and a precursor for novel therapeutic
agents.

Table 1: Physicochemical Properties of 7-lodo-2',3'-dideoxy-7-deazaadenosine
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Property

Value

Source(s)

CAS Number

114748-70-8

[1]

Molecular Formula

C11H13IN4O2

[1]

Molecular Weight 360.15 g/mol [1]
Appearance White to off-white powder/solid  [1][2]
Purity >97% [1]
Solubility Soluble in DMSO (125 mg/mL)  [3]

Storage Conditions

Store at < -15 °C. In solvent:
-80 °C for 6 months; -20 °C for
1 month (protect from light).

[3]4]

Synonyms:

7-1-7-Deaza-ddA[1]

7-Deaza-7-iodo-2',3'-dideoxyadenosine[1]

((2S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-2-yl)methanol[1]

2-Furanmethanol, 5-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydro-, (2S,5R)-[1]

Mechanism of Action and Biological Activity

The primary mechanism of action of 7-lodo-2',3'-dideoxy-7-deazaadenosine and its

phosphorylated derivatives stems from its function as a DNA chain terminator. The absence of

the 3'-hydroxyl group on the deoxyribose moiety prevents the formation of a phosphodiester

bond with the next incoming deoxynucleotide triphosphate (dNTP), thus halting DNA

polymerase-mediated chain elongation.[5] This property is the cornerstone of the Sanger DNA

sequencing method.[5]

The 7-deaza modification enhances the metabolic stability of the nucleoside by making the

glycosidic bond resistant to cleavage by purine nucleoside phosphorylase.[6] The iodine atom

at the 7-position serves as a versatile chemical handle for further synthetic modifications, such
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as palladium-catalyzed cross-coupling reactions, allowing for the introduction of various
functional groups to create novel derivatives with tailored biological activities.[6]

While specific antiviral and anticancer data for 7-lodo-2',3'-dideoxy-7-deazaadenosine are
not extensively reported in publicly available literature, its structural analogues have shown
promise in these areas.[4] The general strategy involves the intracellular conversion of the
nucleoside to its triphosphate form, which then competes with natural dNTPs for incorporation
into viral or cellular DNA, leading to the inhibition of replication.[4]

Certain 7-deazaadenosine analogues, particularly in their cyclic dinucleotide form, have been
identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[6]
Activation of the STING pathway is a key component of the innate immune response and is a
promising strategy for cancer immunotherapy.[6]

Mechanism of Action: DNA Chain Termination
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Figure 1: DNA chain termination by 7-lodo-2',3'-dideoxy-7-deazaadenosine.
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Applications in Research and Development
DNA Sequencing

As a dideoxynucleoside, 7-lodo-2',3'-dideoxy-7-deazaadenosine is a fundamental component
in the Sanger chain-termination sequencing method.[3] Its incorporation into a growing DNA
strand results in a fragment of a specific length, which, when separated by electrophoresis,
allows for the determination of the DNA sequence.[5]

Precursor for Chemical Synthesis

The iodo group at the 7-position makes this compound a valuable intermediate for the
synthesis of a wide array of modified nucleosides.[6] Through reactions like the Suzuki-Miyaura
coupling, various aryl or other functional groups can be introduced, leading to the development
of novel compounds for high-throughput screening in drug discovery programs.[1]

Synthetic Utility of 7-lodo-2',3'-dideoxy-7-deazaadenosine
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Figure 2: Role as a precursor in chemical synthesis.

Antiviral and Anticancer Research

The potential for 7-lodo-2',3'-dideoxy-7-deazaadenosine and its derivatives to act as antiviral
and anticancer agents is an active area of research.[4] By interfering with nucleic acid
synthesis, these compounds can inhibit the replication of viruses and the proliferation of cancer
cells.[4]

Table 2: Biological Activities of Related 7-Deazaadenosine Analogues

Compound Activity Cell Line/Virus  ICs0/ECso Source(s)
7-Deaza-2'-C-
methyl- Antiviral (HCV) HCV Replicon Potent Inhibition [7]
adenosine
7-Benzyl-9- ) )

) Anticancer L1210 Leukemia  0.07 uM [1]
deazaadenosine
7-Methyl-9- _ ,

) Anticancer L1210 Leukemia 0.4 uM [1]
deazaadenosine
2-Fluoro-9- ) CCRF-CEM

] Anticancer ) 0.3 uM [1]
deazaadenosine Leukemia

Note: This table presents data for structurally related compounds to indicate the potential
therapeutic areas for derivatives of 7-lodo-2',3'-dideoxy-7-deazaadenosine.

Experimental Protocols
General Protocol for Sanger DNA Sequencing

The following is a generalized protocol for dideoxy chain-termination sequencing. The precise
concentrations of 7-lodo-2',3'-dideoxy-7-deazaadenosine triphosphate (ddATP*) and other
reagents may require optimization based on the specific DNA polymerase and template being
used.
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» Reaction Setup: Prepare four separate reaction mixtures, one for each dideoxynucleotide
(ddATP*, ddGTP, ddCTP, ddTTP). Each reaction tube will contain:

[e]

DNA template

Primer

o

[¢]

DNA polymerase

A mixture of all four dNTPs

[e]

[e]

One of the four ddNTPs (in this case, ddATP* derived from 7-lodo-2',3'-dideoxy-7-
deazaadenosine)

e Thermal Cycling: Perform thermal cycling to allow for primer annealing and extension. The
extension phase will be randomly terminated upon the incorporation of a ddNTP.

o Electrophoresis: Denature the reaction products and separate them by size using
polyacrylamide gel electrophoresis.

o Detection: Visualize the separated DNA fragments to read the sequence. In modern
automated sequencing, each ddNTP is labeled with a different fluorescent dye for detection.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b3084991?utm_src=pdf-body
https://www.benchchem.com/product/b3084991?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3084991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Sanger Sequencing Workflow
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Figure 3: Generalized workflow for Sanger DNA sequencing.

Synthetic Protocol for 7-Substituted Analogues via
Suzuki-Miyaura Coupling (General)

This protocol outlines a general procedure for the synthesis of 7-aryl-7-deaza-2',3'-
dideoxyadenosine analogues from 7-lodo-2',3'-dideoxy-7-deazaadenosine.

o Reactants: In a suitable reaction vessel, combine 7-lodo-2',3'-dideoxy-7-deazaadenosine,
a boronic acid derivative, a palladium catalyst (e.g., Pd(OAc)z), a ligand (e.g., TPPTS), and a
base (e.g., Cs2CO0Os) in a solvent mixture (e.g., water/acetonitrile).

» Reaction Conditions: Heat the mixture under an inert atmosphere for a sufficient time to
ensure complete reaction.
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 Purification: Upon completion, purify the product using column chromatography to isolate the
desired 7-substituted analogue.

Conclusion

7-lodo-2',3'-dideoxy-7-deazaadenosine is a versatile synthetic nucleoside with significant
applications in molecular biology, particularly in DNA sequencing. Its unique chemical structure,
featuring a stable C-glycosidic bond and a reactive iodo group, also makes it an important
building block for the synthesis of novel therapeutic agents with potential antiviral and
anticancer activities. Further research into the biological effects of this compound and its
derivatives is warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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